REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:10](O)=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].C(N(CC)CC)C.ClC(OCC(C)C)=O>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([CH2:10][OH:11])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
808 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtrated
|
Type
|
ADDITION
|
Details
|
the filtrate is added to a suspension of NaBH4 (242 mg) in THF (15 ml) at 0° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° C. for 3 hours and at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
To the mixture, H2O is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue is purified by silica gel column chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 433 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |